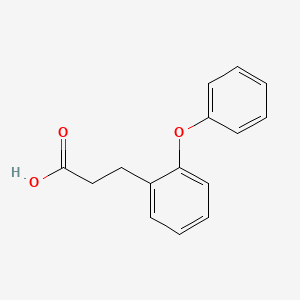![molecular formula C15H18N2O B1303901 N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide CAS No. 885950-23-2](/img/structure/B1303901.png)
N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide is determined by its molecular formula, C15H18N2O . Unfortunately, the 3D structure or the 2D structure diagram is not available in the search results.Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, which is a key component of this compound, is a versatile scaffold for the development of biologically active compounds . The saturated scaffold of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Pyrrolidine compounds are used to develop treatments for various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Anticancer and Antibacterial Agents
Pyrrolidine compounds have been used to develop anticancer and antibacterial agents . The ability to modify the physicochemical parameters of these compounds makes them useful tools for obtaining the best ADME/Tox results for drug candidates .
Central Nervous System Diseases
Pyrrolidine compounds have been used in the treatment of central nervous system diseases . The ability to cross the blood-brain barrier makes these compounds particularly useful in this area .
Antidiabetics
Pyrrolidine compounds have been used in the development of antidiabetic drugs . The ability to modify the structure of these compounds allows for the development of drugs with different biological profiles .
Anti-inflammatory and Analgesic Agents
Pyrrolidine compounds have been used in the development of anti-inflammatory and analgesic agents . The ability to modify the structure of these compounds allows for the development of drugs with different biological profiles .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(18)16-15-8-4-6-14(12-15)7-5-11-17-9-2-3-10-17/h4,6,8,12H,2-3,9-11H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVIQWXQZSEEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205742 |
Source


|
| Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide | |
CAS RN |
885950-23-2 |
Source


|
| Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

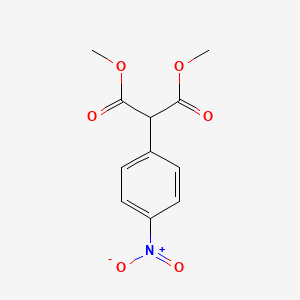
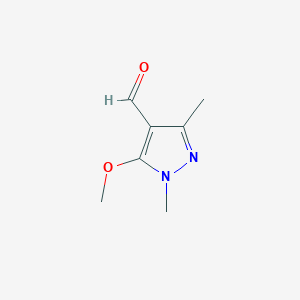
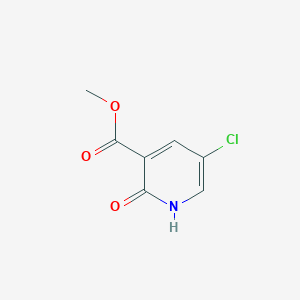
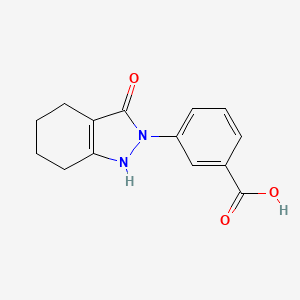

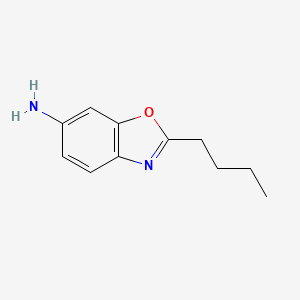
![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
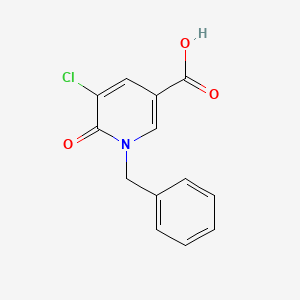
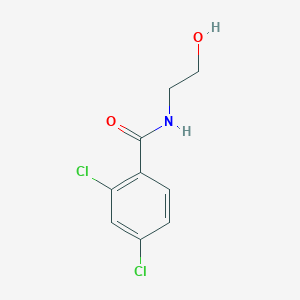
![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
